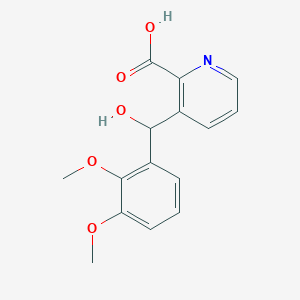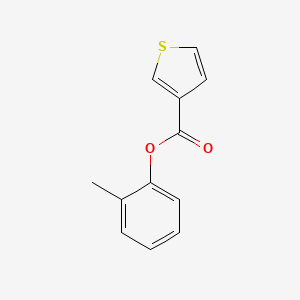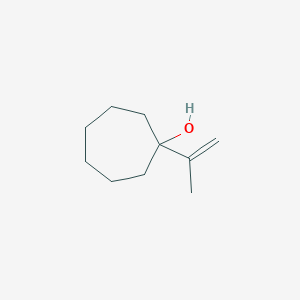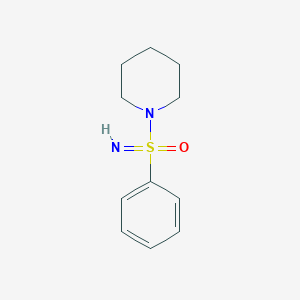
1-(Phenylsulfonimidoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonimidoyl)piperidine is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylsulfonimidoyl group attached to the piperidine ring
Métodos De Preparación
The synthesis of 1-(Phenylsulfonimidoyl)piperidine can be achieved through several routes. One practical method involves the one-pot transformation of tertiary sulfinamides through NH transfer . This reaction is mediated by commercially available (diacetoxyiodo)benzene and ammonium carbamate in methanol under convenient conditions. The reaction is efficient and tolerates a wide range of functional groups, making it suitable for the preparation of sulfonimidamides.
Industrial production methods for this compound typically involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives on a larger scale.
Análisis De Reacciones Químicas
1-(Phenylsulfonimidoyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while reduction with sodium borohydride can produce sulfonamides.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonimidoyl)piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonimidoyl)piperidine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby preventing substrate binding and catalysis . This inhibition can lead to various biological effects, including antibacterial activity and modulation of metabolic pathways.
Comparación Con Compuestos Similares
1-(Phenylsulfonimidoyl)piperidine can be compared with other similar compounds, such as sulfonamides and sulfoximines. These compounds share structural similarities but differ in their chemical properties and biological activities.
Sulfonamides: These compounds have a sulfonyl group attached to an amine.
Sulfoximines: These compounds are mono-aza analogues of sulfones and have been investigated for their potential use in drug discovery.
The uniqueness of this compound lies in its sulfonimidoyl group, which imparts distinct chemical and biological properties compared to sulfonamides and sulfoximines.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a variety of reactions and interact with biological targets in ways that are distinct from other similar compounds
Propiedades
Fórmula molecular |
C11H16N2OS |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
imino-oxo-phenyl-piperidin-1-yl-λ6-sulfane |
InChI |
InChI=1S/C11H16N2OS/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Clave InChI |
PNXMXPQLUZFFIW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=N)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


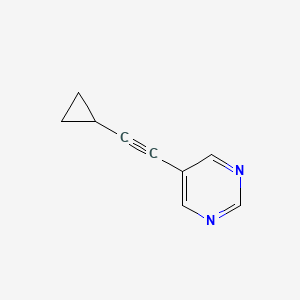
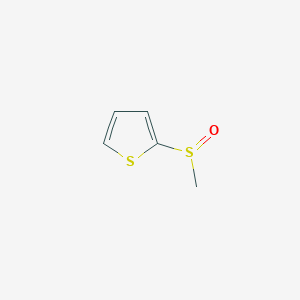
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)
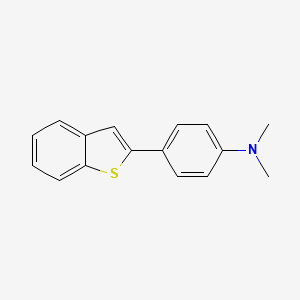

![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)

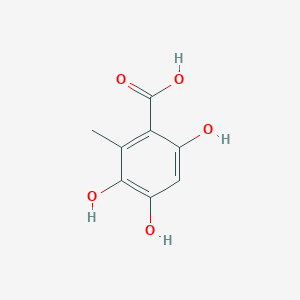

![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
